molecular formula C7H4F3NO2 B1408523 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde CAS No. 1227514-21-7

6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde

Cat. No. B1408523
M. Wt: 191.11 g/mol
InChI Key: LOHSKNWRXFQNLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde” consists of 7 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde is used as an intermediate in the synthesis of heterocyclic compounds. Eichler et al. (1976) utilized ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a derivative, in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976). Similarly, Attaby et al. (2007) used nicotinaldehyde in the synthesis of heterocyclic compounds with antiviral activity (Attaby et al., 2007).

Development of Anti-Infective Agents

Mulder et al. (2013) reported the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents. This process emphasized trifluoromethylation of aryl iodide using cost-effective methods (Mulder et al., 2013).

Catalysis and Enzymatic Studies

French et al. (2010) characterized nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, and found nicotinaldehyde to be a potent inhibitor, providing insights into their catalytic mechanism (French et al., 2010). Additionally, Liu et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate in acylation reactions, an application in organic synthesis and catalysis (Liu et al., 1996).

Molecular Structure and Bonding Analysis

Kovács et al. (1996) conducted a theoretical study on 2-trifluoromethylphenol, a compound similar in structure to 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde, to understand intramolecular hydrogen bonding and molecular geometry, contributing to knowledge in physical chemistry and molecular modeling (Kovács et al., 1996).

Synthesis of Novel Compounds

Bonacorso et al. (2014) described the synthesis of a new series of compounds from the hydrolysis of alkyl(aryl/heteroaryl) substituted derivatives related to 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde (Bonacorso et al., 2014). Xu et al. (2013) reported an efficient, solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes, illustrating the compound's role in green chemistry and material science (Xu et al., 2013).

Safety And Hazards

“6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde” is classified as an irritant . It’s important to handle it with care, avoid inhalation, and prevent it from coming into contact with skin and eyes .

properties

IUPAC Name

6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHSKNWRXFQNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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